4-Amino-2,6-dinitrobenzenemethanol

Description

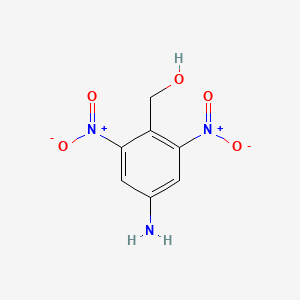

The study of nitroaromatic compounds is a significant branch of organic chemistry, with implications ranging from industrial synthesis to pharmaceutical development. Within this class, benzenemethanol derivatives that are substituted with nitro groups represent a particularly noteworthy area of research. These compounds are characterized by a benzene (B151609) ring attached to a hydroxymethyl group and one or more nitro groups. The presence of both the alcohol and the nitro functionalities imparts unique chemical reactivity and physical properties to these molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,6-dinitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O5/c8-4-1-6(9(12)13)5(3-11)7(2-4)10(14)15/h1-2,11H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEYAKYAIQIMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945338 | |

| Record name | (4-Amino-2,6-dinitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226711-12-2 | |

| Record name | 4-Amino-2,6-dinitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226711-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-dinitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226711122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-2,6-dinitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DINITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72YBJ77ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2,6 Dinitrobenzenemethanol

Strategic Pathways for the Chemical Synthesis of 4-Amino-2,6-dinitrobenzenemethanol

Linear Synthesis:

A linear synthetic approach involves the sequential modification of a starting material through a series of chemical reactions to arrive at the final product. A plausible linear synthesis for this compound could start from a readily available substituted toluene (B28343) derivative.

One potential linear route begins with 4-aminotoluene (p-toluidine). The synthesis would proceed through the following key steps:

Nitration: The nitration of p-toluidine (B81030) would introduce the two nitro groups onto the aromatic ring. This is a standard electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. nih.gov The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired 2,6-dinitro substitution pattern.

Oxidation of the Methyl Group: The methyl group of the resulting 4-amino-2,6-dinitrotoluene (B94180) would then be oxidized to a hydroxymethyl group. This transformation can be challenging due to the presence of other sensitive functional groups.

An alternative linear pathway could commence with 4-nitrotoluene, involving nitration to 2,4,6-trinitrotoluene (B92697) (TNT), followed by selective reduction of one nitro group and subsequent oxidation of the methyl group. The selective reduction of one nitro group in the presence of others is a known transformation. For instance, 2-amino-4,6-dinitrotoluene (B165273) can be synthesized from 2,4,6-trinitrotoluene using iron powder in glacial acetic acid. prepchem.com

Convergent Synthesis:

For this compound, a convergent strategy could involve the synthesis of a dinitro-substituted aromatic core and a separate functionalized side chain, followed by their coupling. For example:

Fragment 1 Synthesis: Preparation of a 4-halo-3,5-dinitroaniline derivative. This could be achieved through the nitration of a suitable halogenated aniline.

Fragment 2 Synthesis: Generation of a hydroxymethyl anion equivalent.

Coupling: The two fragments would then be coupled, for example, through a nucleophilic aromatic substitution reaction, to form the final product.

While conceptually attractive, the feasibility of a convergent synthesis for this specific molecule would depend on the development of efficient coupling methodologies that are compatible with the electron-deficient and functionally rich nature of the aromatic ring.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the proposed synthetic steps include:

Nitration: The ratio of nitric acid to sulfuric acid, reaction temperature, and reaction time are critical variables in nitration reactions to control the degree of nitration and minimize side product formation. nih.gov

Reduction: For the selective reduction of a nitro group, the choice of reducing agent (e.g., iron, tin(II) chloride, sodium sulfide) and reaction conditions (e.g., solvent, temperature, pH) are paramount. prepchem.comsciencemadness.org

Oxidation: The oxidation of the methyl group to a hydroxymethyl group requires a mild and selective oxidizing agent to avoid over-oxidation to a carboxylic acid or degradation of the aromatic ring.

Table 1: Potential Reaction Parameters for Optimization

| Reaction Step | Key Parameters | Potential Reagents/Conditions | Objective |

| Nitration | Temperature, Reagent Ratio, Time | Nitric Acid/Sulfuric Acid | Achieve desired dinitration, minimize byproducts. |

| Selective Reduction | Reducing Agent, Solvent, Temperature | Fe/HCl, SnCl₂/HCl, Na₂S | Selective reduction of one nitro group. |

| Methyl Group Oxidation | Oxidizing Agent, Reaction Time | Mild oxidizing agents | Conversion to hydroxymethyl without over-oxidation. |

Derivatization Reactions and Functional Group Interconversions of this compound

The presence of multiple reactive functional groups in this compound allows for a variety of derivatization reactions and functional group interconversions. These transformations can be used to synthesize a range of new compounds with potentially interesting properties.

The primary amino group is a key site for derivatization. Common reactions include:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This can be useful for protecting the amino group or for introducing new functionalities.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, such as halogens, cyano groups, or hydroxyl groups.

The hydroxymethyl group can also be a site for further chemical modification:

Esterification: The alcohol can be esterified with carboxylic acids or their derivatives to form esters.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to other classes of compounds. For example, oxidation of the hydroxymethyl group would lead to 4-amino-2,6-dinitrobenzaldehyde or 4-amino-2,6-dinitrobenzoic acid. nih.govnih.govsynchem.de

Etherification: The alcohol can be converted to an ether through Williamson ether synthesis or other methods.

The nitro groups can also be transformed, most commonly through reduction to amino groups. The selective reduction of one or both nitro groups would lead to di- or tri-amino derivatives, respectively.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Type |

| Amino Group | Acylation | Acyl Halides, Anhydrides | Amides |

| Amino Group | Alkylation | Alkyl Halides | Alkylated Amines |

| Amino Group | Diazotization | Nitrous Acid | Diazonium Salts |

| Hydroxymethyl Group | Esterification | Carboxylic Acids | Esters |

| Hydroxymethyl Group | Oxidation | Oxidizing Agents | Aldehydes, Carboxylic Acids |

| Hydroxymethyl Group | Etherification | Alkyl Halides (with base) | Ethers |

| Nitro Groups | Reduction | Reducing Agents (e.g., H₂, Pd/C) | Amines |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net Applying these principles to the synthesis of this compound could lead to more environmentally friendly production methods.

Key areas for the application of green chemistry include:

Alternative Nitration Methods: Traditional nitration methods using mixed acids generate significant amounts of acidic waste. nih.gov Greener alternatives could include the use of solid acid catalysts or milder nitrating agents. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems for specific transformations can offer high selectivity under mild reaction conditions. mdpi.com For example, a biocatalyst could potentially be used for the selective oxidation of the methyl group or the reduction of a nitro group. Biocatalytic approaches are being explored for the synthesis of benzyl (B1604629) alcohol and its analogs. mdpi.comresearchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental impact of a synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Convergent syntheses can sometimes offer better atom economy than linear syntheses.

While specific green chemistry approaches for this compound have not been extensively reported, the broader advancements in green synthetic methodologies for nitroaromatic compounds provide a strong foundation for future research in this area. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 4 Amino 2,6 Dinitrobenzenemethanol

Crystallographic Investigations of 4-Amino-2,6-dinitrobenzenemethanol Systems

Single-Crystal X-ray Diffraction Analysis of this compound

No publicly available data from single-crystal X-ray diffraction studies of this compound could be located. This analysis is crucial for determining the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

Solid-State Structural Peculiarities and Intermolecular Interactions

Without crystallographic data, a detailed discussion of the solid-state structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for understanding the compound's physical properties, is not possible.

Comprehensive Spectroscopic Fingerprinting of this compound

Elucidation of Molecular Structure using High-Resolution Nuclear Magnetic Resonance Spectroscopy

Detailed experimental data from high-resolution ¹H NMR and ¹³C NMR spectroscopy, which would provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, are not available in the searched scientific literature.

Mass Spectrometric Fragmentation Patterns and Isotopic Signatures

Specific mass spectrometric data, including fragmentation patterns that help in confirming the molecular weight and elucidating the structure of the molecule, were not found.

Vibrational Spectroscopic Probes: Infrared and Raman Studies

While general functional group regions for amino, nitro, and hydroxyl groups can be predicted, specific experimental Infrared (IR) and Raman spectra for this compound, which would provide a detailed vibrational fingerprint of the molecule, are not documented in the available resources.

Electronic Absorption and Emission Characteristics

This section was planned to detail the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, including key parameters like the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε). These characteristics are fundamental in understanding the electronic transitions within the molecule. Furthermore, any fluorescent or phosphorescent emission properties were to be discussed, providing insight into the molecule's behavior after electronic excitation. Unfortunately, no specific experimental spectra or related data for this compound could be located.

Computational Modeling and Theoretical Studies on this compound

This section was designed to explore the molecule from a theoretical perspective, offering predictions and insights that complement experimental findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The objective here was to present data from quantum chemical calculations, such as those derived from Density Functional Theory (DFT). This would have included information on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and predicted reactivity indices. Such calculations are invaluable for predicting how the molecule might interact with other chemical species.

Conformational Landscape and Energetic Analysis of this compound

This subsection would have focused on the different spatial arrangements (conformers) of the this compound molecule. Through computational energetic analysis, the relative stabilities of these conformers could be determined, providing a deeper understanding of the molecule's preferred three-dimensional structure.

Molecular Dynamics Simulations and Intermolecular Interaction Potentials

Finally, this part of the analysis would have reported on molecular dynamics simulations. These simulations model the movement of the molecule and its interactions with surrounding molecules over time. This provides insights into the intermolecular forces at play, which are crucial for understanding the bulk properties of the substance.

Reaction Mechanisms and Mechanistic Interpretations Involving 4 Amino 2,6 Dinitrobenzenemethanol

Mechanistic Pathways of Nucleophilic Aromatic Substitution on 4-Amino-2,6-dinitrobenzenemethanol

The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of the two nitro groups. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net

In the context of this compound, a nucleophile would preferentially attack the carbon atoms bearing the nitro groups (C2 and C6) or the amino group (C4). However, the nitro groups are excellent leaving groups in SNAr reactions, while the amino group is not. Therefore, nucleophilic attack is most likely to occur at the C2 or C6 positions, leading to the displacement of a nitro group.

The proposed mechanistic pathway is as follows:

Nucleophilic Attack: A nucleophile (Nu-) attacks one of the carbon atoms bearing a nitro group (e.g., C2), which is rendered electrophilic by the strong -I and -R effects of the nitro group. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups, providing significant stabilization.

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, which in this case is the nitrite (B80452) ion (NO2-). This is typically the rate-determining step in SNAr reactions, although the formation of the Meisenheimer complex can also be rate-limiting depending on the reaction conditions and the nature of the nucleophile and leaving group. researchgate.net

The presence of the amino group at the C4 position and the hydroxymethyl group at the C1 position will influence the regioselectivity and rate of the reaction. The amino group is a strong electron-donating group (+R effect), which would tend to decrease the electrophilicity of the ring. However, its effect is directed primarily to the ortho and para positions (C3, C5, and the carbon bearing the hydroxymethyl group). The nitro groups at C2 and C6 strongly activate these positions towards nucleophilic attack. The hydroxymethyl group has a weak electron-withdrawing inductive effect (-I effect).

The interplay of these electronic effects suggests that nucleophilic substitution will predominantly occur at the C2 and C6 positions. The relative reactivity of these two positions would be influenced by steric hindrance from the adjacent hydroxymethyl and amino groups.

Table 1: Predicted Relative Reactivity of Positions on this compound towards Nucleophilic Attack

| Position | Substituent | Electronic Effect of Substituent | Predicted Reactivity towards Nucleophiles |

| C1 | -CH₂OH | Weakly deactivating (-I) | Low |

| C2 | -NO₂ | Strongly activating (-I, -R) | High |

| C3 | -H | - | Moderate |

| C4 | -NH₂ | Strongly deactivating (+R) | Very Low |

| C5 | -H | - | Moderate |

| C6 | -NO₂ | Strongly activating (-I, -R) | High |

This table is based on established principles of substituent effects in nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be significantly retarded. The presence of two powerful electron-withdrawing nitro groups strongly deactivates the ring towards attack by electrophiles. masterorganicchemistry.commasterorganicchemistry.com These groups reduce the electron density of the π-system, making it less nucleophilic.

The amino group, being a strong activating group and an ortho-, para-director, would in principle direct incoming electrophiles to the C3 and C5 positions. rsc.org Similarly, the hydroxymethyl group is a weak ortho-, para-director. However, the overwhelming deactivating effect of the two nitro groups is likely to dominate the reactivity of the aromatic ring.

Therefore, forcing conditions, such as the use of strong acids and high temperatures, would be necessary to achieve any electrophilic substitution. Even under such conditions, the yields are expected to be low, and there is a significant risk of side reactions, including oxidation of the amino and hydroxymethyl groups.

If an electrophilic substitution reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The amino group is a powerful ortho, para-director, while the nitro groups are meta-directors. The hydroxymethyl group is a weaker ortho, para-director. The positions ortho to the amino group (C3 and C5) are the most likely sites for electrophilic attack, as they are activated by the amino group and only deactivated by one adjacent nitro group.

Table 2: Predicted Directing Effects of Substituents in Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Directing Effect |

| -CH₂OH | C1 | Ortho, Para (weak) |

| -NO₂ | C2 | Meta |

| -NH₂ | C4 | Ortho, Para (strong) |

| -NO₂ | C6 | Meta |

This table is based on established principles of directing effects in electrophilic aromatic substitution.

Redox Chemistry and Electron Transfer Processes of this compound

The redox chemistry of this compound is primarily dictated by the nitro groups, which are readily reduced. Nitroaromatic compounds are known to undergo stepwise reduction, forming various intermediates. The reduction of the nitro groups can proceed through a series of one- or two-electron transfer steps.

The typical reduction pathway for a nitro group involves the following intermediates:

Nitroso derivative: Formed by a two-electron reduction.

Hydroxylamine derivative: Formed by a further two-electron reduction of the nitroso group.

Amino derivative: Formed by a final two-electron reduction of the hydroxylamine.

The presence of two nitro groups in this compound suggests that a variety of partially and fully reduced products can be formed, depending on the reducing agent and reaction conditions. The existing amino group and the hydroxymethyl group can also influence the redox potential of the molecule. The electron-donating amino group would make the reduction of the nitro groups slightly more difficult compared to an unsubstituted dinitrobenzene.

Electron transfer processes are central to the redox transformations of this compound. The initial step in the reduction is often a single-electron transfer to one of the nitro groups to form a nitro anion radical. This radical can then undergo further reduction or disproportionation.

Table 3: Potential Reduction Products of this compound

| Reducing Agent | Potential Products |

| Mild (e.g., Na₂S, (NH₄)₂S) | Selective reduction of one nitro group to an amino group, yielding a diaminonitrobenzenemethanol isomer. |

| Moderate (e.g., Sn/HCl, Fe/HCl) | Reduction of both nitro groups to amino groups, yielding a triaminobenzenemethanol. |

| Strong (e.g., Catalytic Hydrogenation) | Reduction of both nitro groups to amino groups. |

This table provides a general overview based on the known reactivity of nitroaromatic compounds.

Mechanisms of Action in Organic Transformations Involving this compound

Due to its array of functional groups, this compound can participate in a variety of organic transformations, with its mechanism of action dependent on the specific reaction.

As a Nucleophile: The amino group is nucleophilic and can react with various electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and diazotization with nitrous acid to form a diazonium salt. The diazonium salt is a versatile intermediate that can be converted into a wide range of other functional groups.

As a Precursor to More Complex Molecules: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution at the benzylic position.

In Cyclization Reactions: The presence of both an amino group and a hydroxymethyl group in a substituted benzene ring opens up possibilities for intramolecular cyclization reactions to form heterocyclic compounds. For example, under appropriate conditions, the amino group could potentially react with an activated form of the hydroxymethyl group to form a seven-membered ring.

The specific mechanism in each of these transformations would follow the established principles of organic chemistry for the respective functional group reactions. For example, the acylation of the amino group would proceed via a nucleophilic acyl substitution mechanism. The oxidation of the alcohol would follow mechanisms characteristic of alcohol oxidations, depending on the oxidant used.

Translational Applications and Emerging Research Areas for 4 Amino 2,6 Dinitrobenzenemethanol

Pharmaceutical and Medicinal Chemistry Applications of 4-Amino-2,6-dinitrobenzenemethanol

There is currently no publicly available scientific literature detailing the use of this compound in pharmaceutical or medicinal chemistry.

No studies have been found that investigate the development of anti-inflammatory agents from this compound scaffolds.

While related compounds such as 2,4-dinitrobenzyl alcohol are utilized as intermediates in the synthesis of pharmaceuticals, there is no specific information available that describes this compound serving as a key intermediate in any complex pharmaceutical syntheses. lookchem.com The synthesis of amino alcohols is a significant area of research in the development of pharmaceuticals, but this specific compound is not mentioned in the reviewed literature. diva-portal.orgdiva-portal.orgmdpi.com

Contributions to Advanced Materials Science and Engineering

No research has been published on the contributions of this compound to advanced materials science and engineering.

There are no available scientific reports on the design or synthesis of functional polymers or composites that incorporate this compound.

The potential for this compound to be used in photoactive materials could be inferred from the properties of related dinitroaniline compounds. However, there is no direct research available on photoactive or electronic materials derived specifically from this compound. The related 2,4-dinitrobenzyl alcohol is noted for its photolytic properties. lookchem.com

Catalytic and Organic Synthetic Methodologies Utilizing this compound

There is no information in the scientific literature regarding the use of this compound in catalytic processes or as a key component in novel organic synthetic methodologies. A German publication lists the compound but provides no details on its application. tib.eu

Lack of Published Research on the Translational Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of published research on the specific translational applications and emerging research areas of the chemical compound this compound, particularly in the fields of organocatalysis, metal-catalyzed reactions, and the development of novel reagents and building blocks.

While broader searches were conducted on related compound classes, such as nitro-substituted aminobenzyl alcohols and polynitro aromatic compounds, the specific applications and research findings for this compound remain undocumented in the accessible scientific domain. The general reactivity of these broader classes of compounds does not provide the specific, scientifically accurate details required to address the outlined topics for this particular molecule.

Therefore, it is not possible to generate a thorough and informative article on the translational applications and emerging research areas of this compound as requested, due to the lack of primary research and published findings in this area.

Prospective Research Directions and Future Outlook for 4 Amino 2,6 Dinitrobenzenemethanol

Integration of Artificial Intelligence and Machine Learning in 4-Amino-2,6-dinitrobenzenemethanol Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of energetic materials, including this compound. arxiv.org These data-driven methods offer a paradigm shift from traditional trial-and-error experimental processes, promising to accelerate the pace of discovery and reduce research and development costs. nih.gov

AI and ML models can be trained on existing data from experiments and quantum simulations to predict the properties of new or modified molecules with remarkable accuracy. arxiv.orgarxiv.org For this compound, this could involve developing models to predict key performance indicators such as density, heat of formation, and detonation velocity based on its molecular structure. arxiv.org The primary advantage of these computational approaches is their ability to rapidly screen vast virtual libraries of related compounds, identifying candidates with desirable properties before undertaking costly and time-consuming synthesis. researchgate.net

Table 1: Potential Machine Learning Applications in Energetic Material Research

| Predicted Property | Relevance to this compound Research | Potential Impact |

|---|---|---|

| Crystal Density | A fundamental parameter influencing detonation performance. | Enables rapid screening of derivatives for improved energy density. nih.gov |

| Enthalpy of Formation | Crucial for calculating energy output and thermodynamic stability. | Facilitates the design of more powerful or more stable compounds. arxiv.org |

| Detonation Velocity & Pressure | Key metrics for assessing the explosive performance of a material. | Allows for the computational pre-selection of high-performance candidates. arxiv.orgresearchgate.net |

Exploration of Biological and Environmental Interactions of this compound

A comprehensive understanding of the biological and environmental footprint of this compound is critical. Future research must focus on its metabolic pathways, potential for bioaccumulation, and environmental fate. Studies on analogous compounds, such as 4-Amino-2,6-dinitrotoluene (B94180) (4-ADNT), a known metabolite of 2,4,6-trinitrotoluene (B92697) (TNT), provide a valuable starting point for these investigations. ebi.ac.uk

Research has shown that compounds with amino and nitro groups can have significant biological and environmental interactions. For instance, 4-ADNT has been detected in the bile of fish exposed to TNT, indicating it is a metabolite that can be processed and excreted. ebi.ac.uk Furthermore, toxicological studies have identified 4-ADNT as a mutagen in certain assays and have established reference doses for chronic and subchronic oral exposure. nih.govepa.govepa.gov The environmental fate of such compounds is also a key concern; photolysis, or degradation by light, has been shown to be a potential degradation pathway for 4-ADNT in wastewater. epa.gov

For this compound, future studies should aim to:

Identify its primary metabolites in relevant biological systems (e.g., soil microbes, aquatic organisms).

Assess its potential for bioaccumulation in the food chain.

Determine its persistence in soil and water, and identify key degradation pathways, such as microbial degradation or photolysis.

Evaluate its toxicological profile to understand its potential impact on ecosystems and human health.

Insights from research on other nitroaromatic compounds, like 2,4-dinitroanisole (B92663) (DNAN), show that the transformation of nitro groups to amino groups can increase a compound's tendency to bind irreversibly to soil, which may reduce its bioavailability and toxicity compared to parent compounds like TNT. nih.gov Investigating whether this compound exhibits similar behavior will be crucial for a complete environmental risk assessment.

Table 2: Selected Toxicological and Environmental Data for the Related Compound 4-Amino-2,6-dinitrotoluene (4-ADNT)

| Parameter | Finding for 4-ADNT | Reference |

|---|---|---|

| Metabolism | Identified as a fungal and marine metabolite of TNT. Found in the bile of fish exposed to TNT. | ebi.ac.uknih.gov |

| Genotoxicity | Positive results in Ames mutagenicity assays. | epa.gov |

| Bioaccumulation | A steady-state bioconcentration factor (BCF) of 3.76 has been reported. | epa.gov |

| Environmental Fate | Readily degraded by photolysis in synthetic wastewater. | epa.gov |

| Toxicity Value | Chronic Oral Reference Dose (RfD) of 1 x 10⁻⁴ mg/kg-day established by the U.S. EPA. | nih.govepa.gov |

Synergistic Approaches for Multidisciplinary Advancements of this compound

Advancing the understanding and application of this compound will require breaking down traditional research silos and fostering collaboration across multiple scientific disciplines. A synergistic, multidisciplinary approach is essential for a holistic "materials-by-design" strategy. arxiv.org

This integrated approach would involve a continuous feedback loop among different fields of expertise:

Computational and Theoretical Chemistry: AI and ML specialists can develop predictive models to screen for novel derivatives of this compound with superior properties. arxiv.orgnih.gov

Synthetic Chemistry: Organic chemists can then synthesize the most promising candidates identified through computational screening, providing physical samples for testing.

Materials Science and Physics: These researchers would characterize the synthesized compounds, evaluating their physical, thermal, and energetic properties. This experimental data is then used to refine and improve the predictive accuracy of the AI/ML models. arxiv.org

Environmental Science and Toxicology: Biologists and environmental chemists would study the life cycle of the new materials, assessing their environmental fate, persistence, and toxicity. nih.gov This critical information ensures that the development of new materials considers safety and environmental impact from the outset, guiding the design process toward more benign alternatives.

By combining the predictive power of AI with empirical validation and comprehensive environmental assessment, the research community can accelerate the development cycle. This ensures that future advancements related to this compound are not only focused on performance but are also grounded in the principles of safety and environmental sustainability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Amino-2,6-dinitrobenzenemethanol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and reduction steps. For example, nitration of a precursor benzaldehyde derivative followed by reductive amination. Purification is achieved via recrystallization using ethanol or acetone, which are optimal solvents due to the compound’s solubility profile . Monitor reaction progress using thin-layer chromatography (TLC) with a silica gel stationary phase and a hexane/ethyl acetate mobile phase (3:1 ratio). Final purity (>97%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% trifluoroacetic acid) at 1.0 mL/min. Retention time ≈ 8.2 min .

- LC-MS : Electrospray ionization (ESI) in positive mode to confirm molecular ion [M+H]⁺ at m/z 214.1 .

- FT-IR : Key peaks include N-H stretch (3300–3500 cm⁻¹), aromatic C=C (1600 cm⁻¹), and NO₂ asymmetric stretch (1530 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes severe irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address instability and decomposition of this compound under varying storage conditions?

- Methodological Answer :

- Storage : Keep in amber vials at 0–6°C in a desiccator to prevent photodegradation and hydrolysis .

- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Decomposition products may include nitroso derivatives (e.g., 2,6-dinitrobenzaldehyde), identifiable via LC-MS/MS .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Cross-Validation : Compare ¹H-NMR (DMSO-d₆, 400 MHz) with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Isotopic Labeling : Use ¹⁵N-labeled precursors to confirm amine group assignments.

- Collaborative Calibration : Share raw data with independent labs to verify reproducibility .

Q. How can detection limits be optimized for trace analysis in environmental matrices (e.g., soil, water)?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) using C18 cartridges, eluted with methanol.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) transitions: m/z 214 → 166 (quantifier) and 214 → 122 (qualifier). Achieves a limit of detection (LOD) of 0.1 ppb .

Key Notes

- Avoid referencing commercial suppliers (e.g., ) per guidelines.

- Computational tools (e.g., PubChem data , DFT ) are essential for validating experimental results.

- Contradictions in toxicity data (e.g., aquatic hazard vs. no reported ecotoxicity ) require context-specific risk assessment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.